6-Amino-1,4-oxazepan-5-one: Physicochemical Profiling, Stability, and Application in RIP1 Kinase Inhibitor Development
6-Amino-1,4-oxazepan-5-one: Physicochemical Profiling, Stability, and Application in RIP1 Kinase Inhibitor Development
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic scaffolds that can redefine target engagement. 6-Amino-1,4-oxazepan-5-one has emerged as a highly privileged building block in modern drug discovery. Structurally, it is a seven-membered lactam containing an ether linkage and an α -amino group. This specific geometry provides a conformationally restricted vector that excellently mimics peptide turns and optimally fills deep hydrophobic binding pockets.
Most notably, this scaffold is the critical structural core in the development of first-in-class Receptor Interacting Protein 1 (RIP1) kinase inhibitors, such as the clinical candidate GSK2982772 [1]. This technical guide provides an in-depth analysis of its physicochemical properties, stability constraints, and a field-proven, self-validating protocol for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Properties & Structural Causality
The seven-membered oxazepane ring introduces unique torsional and transannular strains [3]. The transition states of reactions involving this ring constantly seek geometries that minimize the eclipsing of bonds on adjacent atoms.
A critical causality in the handling of this compound lies in its salt form. The free base of an α -amino lactam is highly prone to intermolecular condensation—where the primary amine of one molecule nucleophilically attacks the lactam carbonyl of another, leading to oligomerization or ring-opening. To circumvent this, the compound is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [2]. Protonation of the amine completely eliminates its nucleophilicity, drastically improving shelf-life and ensuring batch-to-batch reproducibility.
Table 1: Key Physicochemical Data
| Property | Specification / Data | Causality / Relevance |
| Chemical Formula | C 5 H 10 N 2 O 2 (Base) / C 5 H 11 ClN 2 O 2 (HCl Salt) | Determines stoichiometric equivalents in coupling. |
| Molecular Weight | 130.15 g/mol (Base) / 166.61 g/mol (HCl Salt) | Mass tracking for LC-MS validation. |
| CAS Numbers | 1779602-18-4 (Base)2413867-94-2 (HCl Salt)2221988-50-5 ((S)-enantiomer HCl) | Essential for precise procurement and regulatory tracking. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity; discoloration implies degradation. |
| Solubility | Soluble in Water, DMSO, DMF; Insoluble in non-polar organics | Dictates the choice of polar aprotic solvents for reactions. |
Stability Profile and Degradation Pathways
Understanding the stability boundaries of 6-amino-1,4-oxazepan-5-one is non-negotiable for maintaining scientific integrity during synthesis.
-
Moisture Sensitivity (Hydrolysis): The lactam moiety is susceptible to hydrolysis under strongly acidic or basic conditions. While the HCl salt stabilizes the amine, exposure to atmospheric moisture over time can lead to slow ring-opening of the lactam into its corresponding linear amino acid. Storage Rule: Must be stored in a desiccated environment at ≤ 4°C.
-
Thermal Degradation: The compound is stable at room temperature, but excessive thermal stress (e.g., >60°C during rotary evaporation under vacuum) can induce degradation. Handling Rule: Solvent removal must be performed at controlled bath temperatures (≤ 40°C) using high-vacuum systems.
Mechanistic Pathway: RIP1 Kinase Inhibition
RIP1 kinase is a critical regulatory node in the innate immune response. Dysregulation of this pathway drives necroptosis and severe inflammatory diseases (e.g., psoriasis, rheumatoid arthritis). 6-Amino-1,4-oxazepan-5-one derivatives act as highly specific allosteric inhibitors of RIP1 [1]. The oxazepane ring acts as a spatial director, wedging the inhibitor into the hydrophobic pocket and locking the kinase in an inactive conformation.
RIP1 Kinase signaling pathway and allosteric intervention by oxazepan-5-one derivatives.
Experimental Protocol: Amide Coupling Workflow
To utilize (S)-6-amino-1,4-oxazepan-5-one HCl in synthesizing a RIP1 inhibitor precursor (e.g., coupling with 5-benzylisoxazole-3-carboxylic acid), strict control over stereochemistry and chemoselectivity is required.
This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the α -chiral center is maintained.
Reagents
-
(S)-6-Amino-1,4-oxazepan-5-one HCl (1.0 eq)
-
5-Benzylisoxazole-3-carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
-
Dissolve 5-benzylisoxazole-3-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and 1.5 eq of DIPEA. Stir at 0°C for 15 minutes.
-
Causality: HATU is selected over traditional EDC/HOBt because it is highly efficient for sterically hindered amines and drastically minimizes the risk of epimerization.
-
Validation Checkpoint 1: Perform a rapid LC-MS analysis of the reaction mixture. The presence of the active HOAt-ester mass confirms complete activation, ensuring no unreacted acid remains to complicate purification.
Step 2: Amine Free-Basing and Coupling 3. In a separate vial, suspend (S)-6-amino-1,4-oxazepan-5-one HCl in DMF. Add the remaining 1.5 eq of DIPEA.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive primary amine without acting as a competing nucleophile or causing base-catalyzed racemization of the α -proton.
-
Add the amine solution dropwise to the activated ester at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Step 3: Quenching and Extraction 6. Quench the reaction with saturated aqueous NH 4 Cl. 7. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 8. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na 2 SO 4 .
-
Validation Checkpoint 2: Run TLC (DCM:MeOH 9:1) and LC-MS on the crude organic layer. The target mass should dominate the chromatogram, validating successful coupling.
Step 4: Purification and Chiral Validation 9. Concentrate the organic layer under reduced pressure (bath temp < 40°C to prevent thermal degradation). 10. Purify via flash column chromatography.
-
Validation Checkpoint 3: Submit the purified product for Chiral HPLC analysis. Compare the enantiomeric excess (ee%) against a racemic standard to validate that the HATU/DIPEA conditions successfully preserved the (S)-stereocenter.
References
- Title: Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772)
- Title: 6-amino-1,4-oxazepan-5-one hydrochloride — Chemical Substance Information Source: NextSDS URL
- Title: 6-Amino-1,4-oxazepan-5-one Source: Benchchem URL
